molecular formula C17H22N6O3 B4108561 Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

Cat. No.: B4108561
M. Wt: 358.4 g/mol
InChI Key: LGXVYKHRKQTUCY-UHFFFAOYSA-N
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Description

Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an adamantyl group, an amino-1,2,5-oxadiazole moiety, and a triazole ring The ethyl ester functionality adds to its chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the triazole ring: This step often involves a Huisgen cycloaddition reaction between an azide and an alkyne.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the triazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring and the ester functionality.

    Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino group and triazole ring.

    Reduction: Reduced forms of the oxadiazole ring and ester group.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including infections and cancers.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and oxadiazole moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The adamantyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(1-adamantyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the oxadiazole and amino groups.

    Ethyl 5-(1-adamantyl)-1-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: Contains a nitro group instead of an amino group.

    Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-thiadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its structural elements. The presence of the adamantyl group, amino-1,2,5-oxadiazole moiety, and triazole ring in a single molecule provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-2-25-16(24)12-13(23(22-19-12)15-14(18)20-26-21-15)17-6-9-3-10(7-17)5-11(4-9)8-17/h9-11H,2-8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVYKHRKQTUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 3
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate

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